4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a phenylsulfonyl-tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and reagents such as ammonium thiocyanate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups in place of the chlorine atom.
Scientific Research Applications
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-phenylbenzamide: Similar in structure but lacks the tetrahydroquinoline and phenylsulfonyl groups.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group but has a different core structure.
Uniqueness
What sets 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide apart is its combination of the chloro-substituted benzamide with the phenylsulfonyl-tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-10-8-16(9-11-18)22(26)24-19-12-13-21-17(15-19)5-4-14-25(21)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKHUCKQLYLISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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